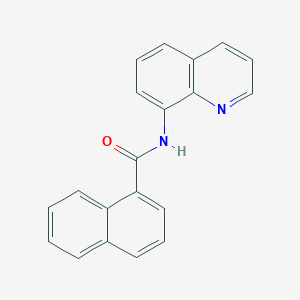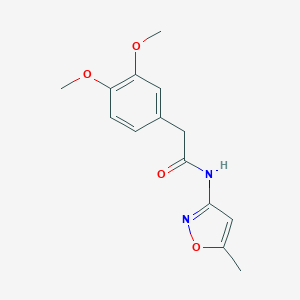
N-benzyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-methylbenzamide, also known as N-benzyl-m-toluamide (BMT), is a chemical compound commonly used in various fields, including insect repellents, fragrances, and personal care products. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BMT has gained significant attention in scientific research due to its unique properties, including its ability to repel insects and its potential for use in drug development.
Mechanism of Action
BMT works by blocking the olfactory receptors in insects, making it difficult for them to detect the presence of their hosts. This property is due to the structure of BMT, which is similar to that of the neurotransmitter acetylcholine. BMT binds to the olfactory receptors in insects, preventing acetylcholine from binding and thus blocking the insects' sense of smell.
Biochemical and Physiological Effects
BMT has been found to have minimal toxicity in humans and animals. Ingestion or inhalation of BMT can cause irritation to the eyes, skin, and respiratory tract. However, these effects are typically mild and short-lived.
Advantages and Limitations for Lab Experiments
BMT has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, BMT has limitations in terms of its solubility and stability. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, BMT is sensitive to light and heat, which can cause it to degrade over time.
Future Directions
There are several potential future directions for research on BMT. One area of interest is the development of new insect repellent products using BMT. Researchers are also exploring the potential use of BMT in drug development, particularly for the treatment of inflammatory conditions. Additionally, there is ongoing research on the mechanism of action of BMT and its potential applications in other fields, such as agriculture and food science.
Conclusion
In conclusion, N-benzyl-3-methylbenzamide (BMT) is a versatile chemical compound with a wide range of applications in various fields. Its unique properties, including its insect repellent and anti-inflammatory properties, have made it a popular subject of scientific research. While there are limitations to its use in lab experiments, BMT has several advantages and potential future directions for research.
Synthesis Methods
The synthesis of BMT involves the reaction of benzyl chloride with 3-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of BMT and sodium chloride as a byproduct. The reaction is typically carried out in a solvent such as ethanol or methanol.
Scientific Research Applications
BMT has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. BMT works by blocking the insects' sense of smell, making it difficult for them to locate their hosts. This property has made BMT a popular ingredient in insect repellent products.
In addition to its insect repellent properties, BMT has also been studied for its potential use in drug development. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
properties
Product Name |
N-benzyl-3-methylbenzamide |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-benzyl-3-methylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
KNQRVGSKGZJGQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)




